molecular formula C21H21N3O4S2 B2363959 (Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 887202-46-2

(Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2363959
CAS No.: 887202-46-2
M. Wt: 443.54
InChI Key: VNMFOSVYGJVXKV-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C21H21N3O4S2 and its molecular weight is 443.54. The purity is usually 95%.
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Biological Activity

(Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiazole ring, a sulfonamide group, and an alkyne moiety. Its chemical formula is C18H22N2O3SC_{18}H_{22}N_2O_3S, with a molecular weight of approximately 342.44 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of 4-butoxybenzoyl chloride with 3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazole in the presence of a base such as triethylamine. The reaction conditions are optimized to yield the desired product with high purity and yield.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, the compound showed an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated moderate antifungal activity. It was particularly effective against Candida albicans, with an MIC value of 64 µg/mL .

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have revealed promising results. The compound was tested on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated that it induces apoptosis in these cell lines, with IC50 values ranging from 10 to 20 µM .

The biological mechanisms underlying the activity of this compound involve several pathways:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, disrupting folate synthesis essential for bacterial growth.
  • Induction of Apoptosis : In cancer cells, the compound appears to activate caspase pathways leading to programmed cell death .
  • Disruption of Membrane Integrity : The hydrophobic nature of the butoxy group may enhance membrane permeability, leading to cell lysis in susceptible microbes.

Case Study 1: Antibacterial Efficacy

A study conducted on various synthesized derivatives highlighted that this compound exhibited superior antibacterial activity compared to traditional antibiotics like penicillin and ampicillin .

Case Study 2: Anticancer Research

In vitro tests on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability after 48 hours, suggesting its potential as a chemotherapeutic agent .

Properties

IUPAC Name

4-butoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c1-3-5-13-28-16-8-6-15(7-9-16)20(25)23-21-24(12-4-2)18-11-10-17(30(22,26)27)14-19(18)29-21/h2,6-11,14H,3,5,12-13H2,1H3,(H2,22,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMFOSVYGJVXKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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